molecular formula C22H23N3O3S B2979717 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797602-38-0

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Número de catálogo: B2979717
Número CAS: 1797602-38-0
Peso molecular: 409.5
Clave InChI: PSFKUDXMDLZQIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a tetrahydronaphthalene core.

Propiedades

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-29(27,19-12-11-15-5-1-2-6-17(15)13-19)25-20-8-4-3-7-18(20)14-21-23-22(24-28-21)16-9-10-16/h3-4,7-8,11-13,16,25H,1-2,5-6,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFKUDXMDLZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydronaphthalene core and an oxadiazole moiety. Its molecular formula is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S, with a molecular weight of 320.41 g/mol. The inclusion of the cyclopropyl group and sulfonamide functionality contributes to its unique biological properties.

PropertyValue
Molecular FormulaC15H20N4O3S
Molecular Weight320.41 g/mol
CAS NumberNot specified

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the oxadiazole ring may inhibit specific enzymes or receptors involved in disease pathways. For instance, oxadiazole derivatives have been shown to interact with carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Anticancer Activity

Recent studies have indicated promising anticancer properties for compounds containing oxadiazole and sulfonamide groups. In vitro assays have demonstrated that derivatives similar to N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit significant cytotoxicity against various cancer cell lines.

Case Study:
In a study assessing the cytotoxic effects of related compounds on human cancer cell lines (e.g., A431 and Jurkat cells), certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary results suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Table: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the phenyl and oxadiazole rings can significantly influence its potency and selectivity against target cells.

Key Findings:

  • Cyclopropyl Substitution: Enhances lipophilicity and may improve cellular uptake.
  • Sulfonamide Group: Contributes to increased binding affinity to target enzymes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

N-(2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • Key Difference : The pyridin-3-yl substituent on the oxadiazole replaces the cyclopropyl group.
  • Pyridine’s aromatic π-system may enhance interactions with aromatic residues in target proteins .
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
  • Key Difference : Lacks the oxadiazole-phenyl moiety, simplifying the structure.
  • Impact :
    • The ketone group (5-oxo) increases electrophilicity, which may influence reactivity or metabolic pathways.
    • Reduced molecular complexity likely diminishes target selectivity compared to the oxadiazole-containing analog .

Heterocycle Core Modifications

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m)
  • Key Difference : Replaces 1,2,4-oxadiazole with a 1,2,3-triazole ring.
  • Nitro substituents (e.g., in 6b and 6c) increase electrophilicity and may confer higher reactivity or toxicity compared to the cyclopropyl group .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
  • Key Difference : Incorporates a thiazole ring and sulfanyl linker.
  • Impact :
    • Thiazole’s sulfur atom enhances π-π stacking and polar interactions, while the sulfanyl group may influence redox properties.
    • Structural flexibility from the propanamide chain could reduce target specificity relative to the rigid tetrahydronaphthalene core .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Potential ADME Traits
Target Compound ~395.4 ~3.2 Cyclopropyl, oxadiazole, sulfonamide High lipophilicity, moderate solubility
Pyridin-3-yl Oxadiazole Analog ~408.4 ~2.8 Pyridine, oxadiazole, sulfonamide Improved solubility, lower BBB penetration
N-(5-Oxo-tetrahydronaphthalen-2-yl) 239.3 2.73 Ketone, sulfonamide Rapid metabolism, limited CNS activity
2-(4-((Naphthalenyloxy)methyl)triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) 404.1 ~3.5 Triazole, nitro, acetamide High reactivity, potential toxicity

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.